molecular formula C11H20O3 B12936065 1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane CAS No. 89635-81-4

1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane

Cat. No.: B12936065
CAS No.: 89635-81-4
M. Wt: 200.27 g/mol
InChI Key: YLHBQEWTBCOJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane is a branched ether compound featuring a propargyl (prop-2-yn-1-yl) group, two ethoxy linkers, and a butane backbone. Its structure combines the triple bond reactivity of the propargyl group with the flexibility of polyether chains, making it a candidate for applications in polymer chemistry, click chemistry, or as a synthetic intermediate. The compound’s IUPAC name reflects its connectivity: a butane chain connected via ethoxy-ethoxy spacers to a terminal propargyl ether group.

Properties

CAS No.

89635-81-4

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-[2-(2-prop-2-ynoxyethoxy)ethoxy]butane

InChI

InChI=1S/C11H20O3/c1-3-5-7-13-9-11-14-10-8-12-6-4-2/h2H,3,5-11H2,1H3

InChI Key

YLHBQEWTBCOJOG-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCC#C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane typically involves the reaction of propargyl alcohol with triethylene glycol under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the ether bond . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and copper catalysts for click chemistry. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane primarily involves its propargyl group. This group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis. In biological systems, the propargyl group can form covalent bonds with target molecules, facilitating the modification of biomolecules and the synthesis of complex drug molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Ether Compounds

Compound Name Key Substituents Reactive Groups CAS Number Data Availability
1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane Propargyl ether, ethoxy-ethoxy chain Alkyne (C≡C) Not provided Limited
1-(2-Propoxyethoxy)butane Propoxy-ethoxy chain Ether (C-O-C) 18854-58-5 Limited
1-[1-[(2-methylpropan-2-yl)oxy]propoxy]butane tert-Butyl ether, propoxy chain Ether (C-O-C) Not provided None

Key Observations :

  • Reactivity : The propargyl group in 1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane introduces alkyne reactivity, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition). In contrast, analogs like 1-(2-propoxyethoxy)butane lack such functional groups, limiting their utility in covalent bonding applications .

Key Observations :

  • All compounds lack comprehensive toxicity and ecotoxicity data, as noted in safety data sheets (SDS) . This gap underscores the need for precautionary handling, particularly for the propargyl-containing compound due to its reactive alkyne group.
  • The SDS for 1-(2-propoxyethoxy)butane explicitly advises medical consultation upon exposure, suggesting higher concern for irritancy or systemic effects compared to other analogs .

Biological Activity

1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane, also known by its CAS number 89635-81-4, is a synthetic compound characterized by its unique chemical structure that includes a propargyl group and a triethylene glycol backbone. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biochemistry, primarily due to its potential biological activities and applications as a chemical intermediate.

The compound is a colorless, oily liquid with the following properties:

PropertyValue
Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
Boiling Point 277.2 °C
Density 1.060 g/cm³
IUPAC Name 1-[2-(2-prop-2-ynoxyethoxy)ethoxy]butane

Synthesis

The synthesis of 1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane typically involves the reaction of propargyl alcohol with triethylene glycol in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include heating to facilitate ether bond formation, which is crucial for the compound's structure and subsequent biological activity .

The biological activity of this compound is primarily attributed to its propargyl group, which can undergo various chemical transformations. These transformations allow the compound to interact with biological molecules, potentially leading to modifications that can influence biochemical pathways. The propargyl group can participate in:

  • Nucleophilic Substitution Reactions: This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
  • Click Chemistry: The propargyl group can react with azides in the presence of copper catalysts to form triazoles, which are valuable in drug development .

Biological Applications

Research indicates that 1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane has several potential applications in biology and medicine:

1. Drug Development:

  • The compound can be utilized as a linker in antibody-drug conjugates (ADCs), enhancing targeted cancer therapies. ADCs combine antibodies with cytotoxic drugs to selectively target cancer cells while minimizing damage to healthy tissues.

2. Biochemical Studies:

  • It serves as a modifying agent for biomolecules such as proteins and nucleic acids, facilitating studies on protein interactions and gene expression.

3. Organic Synthesis:

  • The compound acts as a versatile building block in organic synthesis, particularly in creating complex molecules through click chemistry .

Comparative Analysis

To better understand the unique properties of 1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane, it can be compared with other similar compounds:

CompoundKey FeaturesApplications
2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-amine Contains an amine groupSynthesis of amine-containing molecules
2-(2-(Prop-2-yneoxylethoxy)ethanol Hydroxyl group presentDerivatives for alcohol-based reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.